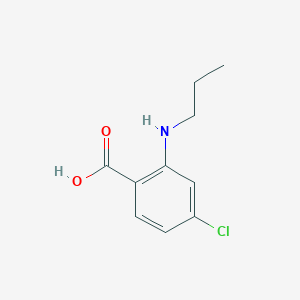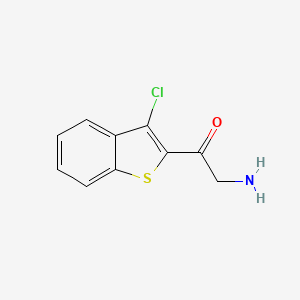
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one is a chemical compound with the molecular formula C10H8ClNOS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one typically involves the reaction of 3-chlorobenzothiophene with ethyl chloroacetate in the presence of a base, followed by the addition of ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(1-benzothiophen-3-yl)ethan-1-ol hydrochloride
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one is unique due to the presence of both an amino group and a chlorine atom on the benzothiophene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure also enables it to interact with specific molecular targets, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C10H8ClNOS |
|---|---|
Molekulargewicht |
225.70 g/mol |
IUPAC-Name |
2-amino-1-(3-chloro-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H8ClNOS/c11-9-6-3-1-2-4-8(6)14-10(9)7(13)5-12/h1-4H,5,12H2 |
InChI-Schlüssel |
LAUHHXXLTYIMFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
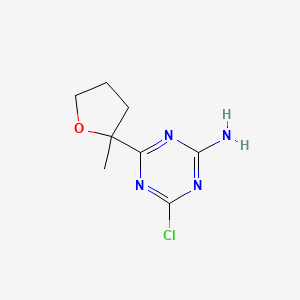
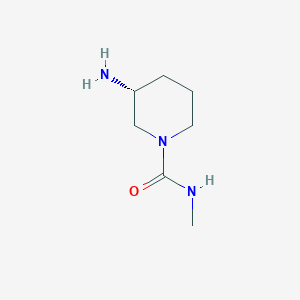
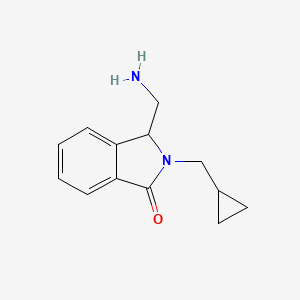
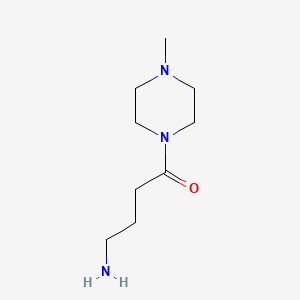


![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
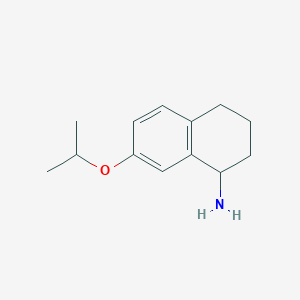
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
